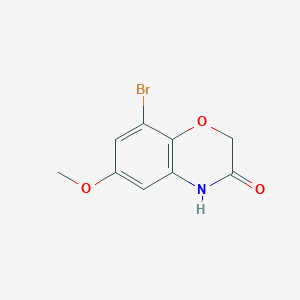
5-溴-2-(环丙基甲氧基)吡啶
概述
描述
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines were prepared by C5-alkylation or cyclization, followed by alkylation with diisopropoxyphosphoryl methoxyethyl tosylate, and then deprotection to afford free phosphonic acids . Another method involves Fischer indole cyclization in polyphosphoric acid to create a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework . Additionally, 5-bromo-2-pyrone was synthesized through a new route and found to undergo Diels-Alder cycloadditions . These methods indicate that brominated pyridine derivatives can be synthesized through a variety of chemical reactions, including alkylation, cyclization, and cycloadditions.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be elucidated using spectroscopic techniques and X-ray diffraction. For example, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by FT-IR, NMR spectroscopy, and single crystal X-ray diffraction . Similarly, the structures of novel 6-bromo-imidazo[4,5-b]pyridine derivatives were characterized by NMR and confirmed using monocrystalline X-ray crystallography . These studies demonstrate that detailed molecular structures of brominated pyridine derivatives can be obtained through advanced analytical techniques.
Chemical Reactions Analysis
Brominated pyridine derivatives can participate in various chemical reactions. For instance, 5-bromo-2-pyrone was used in Diels-Alder cycloadditions to produce halogen-free bicyclic lactones . The 5-bromo-2,4-diaminopyrimidines were also used in cross-coupling reactions to synthesize antiviral agents . These examples show that brominated pyridine derivatives are versatile intermediates in organic synthesis, capable of engaging in cycloadditions and cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be studied using various computational and experimental methods. Density functional theory (DFT) was used to investigate the geometric structure, vibrational frequencies, and chemical shift values of 5-bromo-2-(trifluoromethyl)pyridine . Non-linear optical (NLO) properties and molecular docking studies were also performed to assess the biological activity and potential applications of these compounds . These studies provide a comprehensive understanding of the physical and chemical properties of brominated pyridine derivatives, which can be extrapolated to similar compounds like 5-Bromo-2-(cyclopropylmethoxy)pyridine.
科学研究应用
光谱应用
5-溴-2-(三氟甲基)吡啶,与5-溴-2-(环丙基甲氧基)吡啶在结构上相似的化合物,已被研究其光谱性质,包括傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱。密度泛函理论(DFT)被应用于探索其几何结构、振动频率和化学位移值。非线性光学(NLO)性质已确定,并测试了其对pBR322质粒DNA和抗微生物活性的影响,突显了其在材料科学和生物应用中的潜力 (Vural & Kara, 2017)。
抗病毒活性
对5-取代-2,4-二氨基-6-[2-(磷酸甲氧基)乙氧基]嘧啶的研究,这些化合物与5-溴-2-(环丙基甲氧基)吡啶的结构基元相关,已显示出在细胞培养中对逆转录病毒复制的显著抑制。这表明了这类化合物在抗病毒疗法中的潜力 (Hocková等,2003)。
有机合成
多项研究探讨了从吡啶衍生物出发合成复杂有机化合物和杂环化合物。例如,通过Fischer吲哚环化反应制备2,3-二取代-5-溴-1H-吡咯[2,3-b]吡啶骨架提供了一条有价值的途径到多样的有机分子,展示了吡啶衍生物在促进有机合成中的作用 (Alekseyev et al., 2015)。
发光性质
对含有四唑螯合配体的异核单核环金属二(苯基吡啶)铱(III)配合物的研究显示了广泛的氧化还原和发射性质。这项工作强调了辅助配体(如吡啶衍生物)在调节金属配合物的发光性质中的重要性,这对有机发光器件中的应用具有相关性 (Stagni et al., 2008)。
抗微生物活性
合成和表征新型席夫碱Cu(II)配合物,包括5-溴-2-羟基苯基苯并苯酮-甲氧基苯甲酰肼吡啶铜(Ⅱ),揭示了铁磁性分子内相互作用和弱反铁磁性分子间相互作用。这突显了吡啶衍生物在开发具有特定磁性能的新材料方面的潜力,这可能在医学和材料科学中产生进一步的影响 (Chang-zheng, 2011)。
安全和危害
属性
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLHFKZNQOIRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619996 | |
| Record name | 5-Bromo-2-(cyclopropylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
494772-02-0 | |
| Record name | 5-Bromo-2-(cyclopropylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

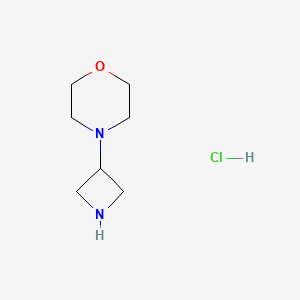
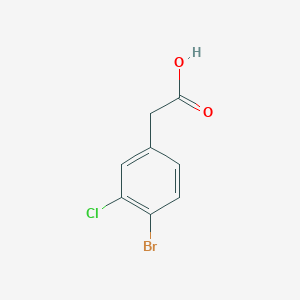
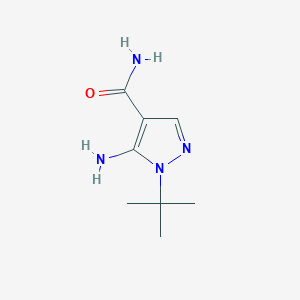

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)

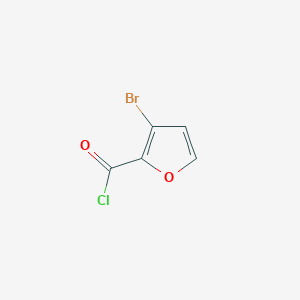
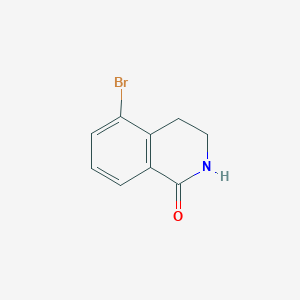
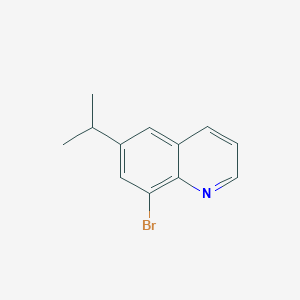



![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)
